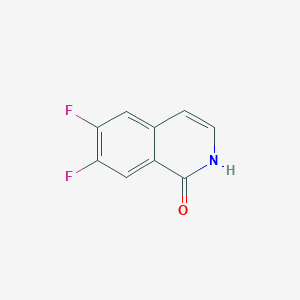

4-氟-6-甲基-1H-苯并咪唑

描述

4-Fluoro-6-methyl-1h-benzimidazole is a compound that belongs to the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and clinical applications .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . A novel microwave-assisted protocol has also been developed for the rapid synthesis of benzimidazole derivatives .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be identified by techniques such as FTIR, NMR, and HRMS . The presence of substituent groups in their structures can influence their bioactivity .Chemical Reactions Analysis

Benzimidazole compounds can interact easily with the biopolymers of the living system due to their isostructural pharmacophore of naturally occurring active biomolecules . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be identified by techniques such as FTIR, NMR, and HRMS . For example, 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole was found to be a colorless solid with a melting point of 90–92 °C .科学研究应用

合成与抗肿瘤活性

4-氟-6-甲基-1H-苯并咪唑衍生物已被合成并评估其抗肿瘤活性。例如,苯并咪唑衍生物,包括非稠合氟衍生物 4,对各种肿瘤细胞系表现出显着的抗增殖活性,其中一些对 HeLa 细胞表现出特殊的选择性。它们的 DNA 结合能力也支持它们的抗肿瘤活性 (Hranjec 等,2010)。

药理学筛选

这些化合物已被合成用于药理学筛选,包括抗菌和抗炎活性。研究合成了苯并咪唑的衍生物并评估了它们的 ADME(吸收、分布、代谢和排泄)和药代动力学特性。这些化合物已显示出中等的抗菌和体外抗炎活性 (Binoy 等,2021)。

作为抗白血病剂的潜力

4-氟-6-甲基-1H-苯并咪唑的一些衍生物已显示出作为抗白血病剂的潜力。例如,某些化合物已诱导白血病细胞死亡,并已评估它们诱导这些细胞中 S/G2 细胞周期停滞和凋亡的能力 (Gowda 等,2009)。

抗菌和细胞毒性作用

新的氟苯并咪唑衍生物已被合成并针对各种病原微生物进行了测试。一些衍生物对胃肠道病原体表现出高抑制活性,对人肠上皮细胞系具有低细胞毒性,表明它们作为新型肠道防腐药候选物的潜力 (Çevik 等,2017)。

α-葡萄糖苷酶抑制作用

一系列 4-(5-氟-2-取代-1H-苯并咪唑-6-基)吗啉衍生物已被合成,并显示出相当大的 α-葡萄糖苷酶抑制潜力,一些化合物表现出比标准治疗更高的抑制效果。这些发现可能对与糖尿病相关的治疗产生影响 (Menteşe 等,2020)。

抗溃疡剂

某些 2-[[(4-氟烷氧基-2-吡啶基)甲基]亚磺酰基]-1H-苯并咪唑作为抗溃疡剂显示出有希望的结果。该类别中的一些化合物在抗分泌和抗溃疡效力方面优于奥美拉唑等现有治疗 (Kubo 等,1990)。

抗组胺活性

由苯并咪唑衍生物合成的 1-[(4-氟苯基)甲基]-N-(4-哌啶基)-1H-苯并咪唑-2-胺已对其体内抗组胺活性进行了评估,显示出作为抗组胺剂的潜力 (Janssens 等,1985)。

DNA 拓扑异构酶 I 抑制剂

几种 1H-苯并咪唑衍生物已显示出作为 I 型 DNA 拓扑异构酶抑制剂的活性,这可能对涉及 DNA 复制和转录障碍的疾病的治疗开发产生影响 (Alpan 等,2007)。

作用机制

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been intensively studied to use as a new generation of anticancer agents . The presence of methyl group at 5(6)-position on benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .

安全和危害

属性

IUPAC Name |

4-fluoro-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAFOFIVSNSAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

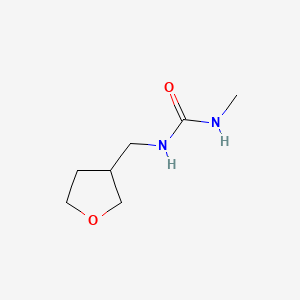

CC1=CC2=C(C(=C1)F)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。